Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 2402829-85-8
VCID: VC4998531
InChI: InChI=1S/C11H16O5S/c1-2-16-11(13)7-3-8-5-17(14,15)6-9(4-7)10(8)12/h7-9H,2-6H2,1H3
SMILES: CCOC(=O)C1CC2CS(=O)(=O)CC(C1)C2=O
Molecular Formula: C11H16O5S
Molecular Weight: 260.3

Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate

CAS No.: 2402829-85-8

Cat. No.: VC4998531

Molecular Formula: C11H16O5S

Molecular Weight: 260.3

* For research use only. Not for human or veterinary use.

Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate - 2402829-85-8

Specification

CAS No. 2402829-85-8
Molecular Formula C11H16O5S
Molecular Weight 260.3
IUPAC Name ethyl 3,3,9-trioxo-3λ6-thiabicyclo[3.3.1]nonane-7-carboxylate
Standard InChI InChI=1S/C11H16O5S/c1-2-16-11(13)7-3-8-5-17(14,15)6-9(4-7)10(8)12/h7-9H,2-6H2,1H3
Standard InChI Key QWCFAYWMEZUDBW-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC2CS(=O)(=O)CC(C1)C2=O

Introduction

Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds. It features a unique arrangement of sulfur and oxygen atoms within its structure, making it of interest in various fields of chemical research, particularly in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate typically involves multi-step organic reactions. A common approach includes the use of coupling reactions between appropriate carboxylic acids and amines, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to activate the carboxylic acid. The ethyl esterification step can be achieved through standard esterification methods using ethanol in the presence of an acid catalyst.

Potential Applications

Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate has potential applications in medicinal chemistry due to its unique structure. While specific biological activities have not been detailed for this compound, related bicyclic compounds have shown promise in various therapeutic areas, including anti-inflammatory and antibacterial activities .

Research Findings and Data

CompoundChemical FormulaMolecular WeightPotential Applications
Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylateNot explicitly providedNot explicitly providedMedicinal Chemistry
3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acidC9H12O5S244.23 g/molMedicinal Chemistry, Materials Science

Characterization Techniques

Characterization of Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. These techniques provide detailed information about the molecular structure and help in understanding its reactivity and potential applications.

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